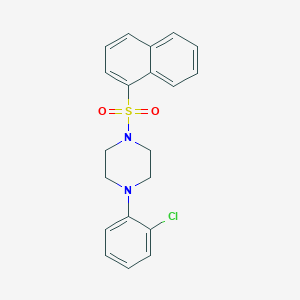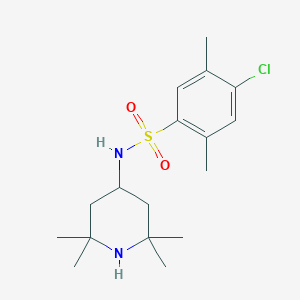![molecular formula C17H18BrFN2O3S B245697 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B245697.png)
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies related to neuroscience, pharmacology, and medicinal chemistry.
Wirkmechanismus
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine acts by binding to the 5-HT1B receptor and blocking its activation by serotonin. This results in a decrease in the downstream signaling pathways that are involved in the physiological processes mentioned above. 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine has also been shown to have a high affinity for the 5-HT1D receptor, which is another subtype of the serotonin receptor.
Biochemical and Physiological Effects:
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce pain perception, decrease food intake, and improve mood. It has also been shown to have potential applications in the treatment of migraine headaches and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine is its high selectivity for the 5-HT1B receptor, which makes it a useful tool for studying the physiological processes that are regulated by this receptor. However, one limitation of 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine is its relatively low potency compared to other 5-HT1B antagonists. This may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine. One potential area of research is its potential applications in the treatment of migraine headaches. Another area of research is its potential use as a tool for studying the physiological processes that are regulated by the 5-HT1B receptor. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine in order to optimize its use in experimental settings.
Synthesemethoden
The synthesis of 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine involves several steps, including the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-fluorophenylpiperazine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine has been extensively studied for its potential applications in scientific research. It has been shown to act as a selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes, including pain perception, mood regulation, and appetite control.
Eigenschaften
Molekularformel |
C17H18BrFN2O3S |
|---|---|
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine |
InChI |
InChI=1S/C17H18BrFN2O3S/c1-24-16-7-6-13(18)12-17(16)25(22,23)21-10-8-20(9-11-21)15-5-3-2-4-14(15)19/h2-7,12H,8-11H2,1H3 |
InChI-Schlüssel |
YHANQUYJGBNXLB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)


![1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)
![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245659.png)

![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245668.png)
![1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B245681.png)

![1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245701.png)
